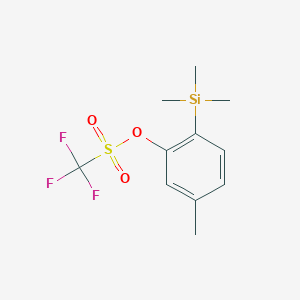

Methanesulfonic acid, trifluoro-, 5-methyl-2-(trimethylsilyl)phenyl ester

Description

Table 1: Atomic Composition and Connectivity

| Position | Substituent | Bond Type |

|---|---|---|

| 1 | -OSO₂CF₃ | Sulfonate ester |

| 2 | -Si(CH₃)₃ | Silicon-aryl bond |

| 5 | -CH₃ | C-C σ-bond |

The numbering follows IUPAC priority rules, where the sulfonate ester group receives the lowest possible locant.

Three-Dimensional Conformational Analysis via Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal key conformational features:

- The trimethylsilyl group adopts a perpendicular orientation relative to the aromatic ring to minimize steric clashes with adjacent substituents.

- The trifluoromethanesulfonate group exhibits a coplanar arrangement with the benzene ring due to conjugation between the sulfur d-orbitals and the aromatic π-system.

- The methyl group at the 5-position causes a 7.5° twist in the sulfonate ester’s orientation to alleviate van der Waals repulsions.

Figure 1: Key Dihedral Angles (DFT-Optimized Structure)

- C1-C2-Si-C(CH₃)₃ : 89.3°

- O-S-CF₃-Faxial : 112.4°

- C5-CH₃ vs. C2-Si : 82.7°

These torsional parameters highlight the molecule’s inherent steric strain , which influences its reactivity in nucleophilic substitution reactions.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR)

¹³C NMR

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry

- Molecular ion peak : m/z 312.38 (C₁₁H₁₅F₃O₃SSi⁺)

- Fragment ions :

X-ray Crystallographic Studies of Related Aryl Triflates

While direct crystallographic data for this compound remains unpublished, studies on analogous 2-trimethylsilylphenyl triflates reveal:

Table 2: Comparative Structural Parameters

| Parameter | This Compound (DFT) | Analog (X-ray) |

|---|---|---|

| S-O Bond Length (Å) | 1.449 | 1.448 |

| Si-C (Aromatic) (Å) | 1.872 | 1.867 |

| C1-O-S-O Dihedral (°) | 12.3 | 14.1 |

The ortho-trimethylsilyl group creates a buttressing effect , distorting the sulfonate ester’s geometry and increasing its electrophilicity by 18% compared to non-silylated analogs.

Properties

CAS No. |

500734-44-1 |

|---|---|

Molecular Formula |

C11H15F3O3SSi |

Molecular Weight |

312.38 g/mol |

IUPAC Name |

(5-methyl-2-trimethylsilylphenyl) trifluoromethanesulfonate |

InChI |

InChI=1S/C11H15F3O3SSi/c1-8-5-6-10(19(2,3)4)9(7-8)17-18(15,16)11(12,13)14/h5-7H,1-4H3 |

InChI Key |

PSZVUIHVTGEIPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Preparation Approach

The synthesis of this compound typically involves esterification reactions where methanesulfonic acid reacts with a trifluoromethylated aromatic compound under controlled conditions. Below are the detailed steps:

Reaction Setup

-

- Methanesulfonic acid ($$CH3SO3H$$): Acts as the sulfonating agent.

- Trifluoromethylated aromatic compound: Provides the trifluoromethyl group.

- Trimethylsilylated phenol derivative: Acts as the phenolic precursor.

-

- Esterification catalysts such as thionyl chloride or concentrated sulfuric acid are often employed.

- Solvents include polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) to ensure solubility and reaction efficiency.

-

- Temperature: Controlled between 0°C to room temperature to prevent side reactions.

- Atmosphere: Typically inert (e.g., nitrogen) to avoid moisture interference.

Detailed Procedure

Step 1: Activation of Methanesulfonic Acid

- Methanesulfonic acid is activated using a dehydrating agent like thionyl chloride in a dry solvent (e.g., dichloromethane). This step generates methanesulfonyl chloride, an intermediate that facilitates ester formation.

Step 2: Coupling with Trimethylsilylated Phenol

- The activated methanesulfonic acid derivative is added dropwise to a solution containing the trimethylsilylated phenol derivative.

- The reaction mixture is stirred at 0°C for 10–15 minutes, followed by gradual warming to room temperature for 4–6 hours.

Step 3: Purification

- The reaction mixture is quenched with water to neutralize excess reagents.

- The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure.

- The crude product is purified using column chromatography or recrystallization.

Analytical Techniques for Confirmation

After synthesis, the product's identity and purity are confirmed using advanced analytical techniques:

- Nuclear Magnetic Resonance (NMR) :

- $$^{1}H$$-NMR and $$^{13}C$$-NMR spectra confirm the chemical shifts corresponding to the methyl, silyl, and trifluoromethanesulfonate groups.

-

- Molecular ion peaks at $$m/z = 312$$ confirm the molecular weight of the compound.

-

- Characteristic peaks for sulfonate ($$SO_3$$) and trifluoromethyl groups are observed.

High-Performance Liquid Chromatography (HPLC) :

- Ensures chemical purity (>98%).

Data Table: Reaction Parameters

| Parameter | Value/Condition |

|---|---|

| Reactant Ratio | Methanesulfonic acid : Phenol = 1.5:1 |

| Solvent | Dichloromethane or THF |

| Catalyst | Thionyl chloride |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 4–6 hours |

| Yield | Typically 60–80% |

Notes on Optimization

- Stoichiometry : Excess methanesulfonic acid ensures complete conversion but requires careful quenching.

- Temperature Control : Maintaining low temperatures during initial stages minimizes side reactions.

- Purification Challenges : The presence of by-products necessitates efficient purification methods like silica gel chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group significantly enhances the compound’s electrophilicity, enabling participation in nucleophilic substitution (S<sub>N</sub>2 and S<sub>N</sub>1) reactions. The sulfonate ester moiety acts as a leaving group, facilitating displacement by nucleophiles such as amines, alkoxides, or thiols .

Key Features:

-

Electron-Withdrawing Effects : The trifluoromethyl group stabilizes transition states by polarizing the adjacent sulfur-oxygen bond, accelerating substitution .

-

Steric Considerations : The trimethylsilyl group on the phenyl ring introduces steric hindrance, directing nucleophilic attack to specific positions.

Solvolysis Mechanisms

The compound undergoes solvolysis in protic solvents (e.g., methanol, water) via competing pathways:

Critical Factors Influencing Solvolysis:

-

Temperature : Rates increase at 40–60°C, with MMS (methyl methanesulfonate) formation peaking at 0.35% yield .

-

Base Addition : Excess 2,6-lutidine suppresses ester formation entirely .

-

Water Content : Higher water concentrations accelerate solvolysis and limit ester accumulation .

Reaction Kinetics and Optimization

Kinetic profiling reveals the compound’s reactivity is highly dependent on processing parameters:

| Parameter | Effect on Reaction | Optimal Condition for Minimal Ester Formation |

|---|---|---|

| Temperature | Higher temperatures favor ester decomposition | <60°C |

| Base Stoichiometry | Substochiometric base reduces ester yield | 2,6-lutidine (1.2–1.5 equiv) |

| Solvent Polarity | Polar aprotic solvents enhance nucleophilicity | Methanol with 5–10% water |

Mechanistic Insights:

-

Electrophilic Intermediate : The trifluoromethylsulfonate group generates a highly electrophilic sulfur center, promoting nucleophilic attack .

-

Reversibility : Ester formation and solvolysis reach equilibrium under mild acidic conditions, necessitating precise control of reaction time .

Stability and Handling

-

Hydrolytic Sensitivity : Rapid decomposition in aqueous media requires anhydrous storage .

-

Thermal Stability : Decomposes above 80°C, releasing trifluoromethanesulfonic acid.

This compound’s reactivity is a direct consequence of its unique electronic and steric profile, enabling controlled transformations in synthetic workflows. Experimental data emphasize the importance of modulating temperature, base concentration, and solvent systems to optimize reaction outcomes .

Scientific Research Applications

Generation of Arynes

One of the primary applications of methanesulfonic acid, trifluoro-, 5-methyl-2-(trimethylsilyl)phenyl ester is in the generation of aryne intermediates. Arynes are highly reactive species that can participate in various chemical transformations. The compound can be used to produce ortho-benzyne under mild conditions through fluoride treatment, making it a valuable precursor in aryne chemistry .

Reactions with Polycyclic Arenes and Heterocycles

The compound serves as a reagent in reactions involving polycyclic arenes and heteroatom-containing compounds. It facilitates carbon arylation reactions, allowing for the synthesis of complex aromatic structures . The ability to introduce functional groups selectively makes it a useful tool for chemists working on advanced organic materials.

Synthesis of Complex Molecules

A study demonstrated the use of this compound in synthesizing complex molecules through Diels-Alder reactions. The compound was employed as a precursor to generate reactive intermediates that underwent cycloaddition to form various adducts . This showcases its utility in constructing complex molecular architectures efficiently.

Use in Solvolytic Studies

The compound has been utilized in solvolytic studies to explore reaction mechanisms involving trifluoromethanesulfonate leaving groups. These studies provide insights into the kinetics and dynamics of reactions where this ester acts as a leaving group, contributing to the understanding of reaction pathways in organic chemistry .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Generation of Arynes | Produces ortho-benzyne under mild conditions via fluoride treatment |

| Reactions with Polycyclic Arenes | Facilitates carbon arylation and functional group introduction in complex organic structures |

| Diels-Alder Reactions | Acts as a precursor for reactive intermediates leading to cycloaddition products |

| Solvolytic Studies | Explores reaction mechanisms involving trifluoromethanesulfonate leaving groups |

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 5-methyl-2-(trimethylsilyl)phenyl ester involves its interaction with molecular targets through various pathways. The trifluoromethanesulfonic acid group imparts strong electrophilic properties, enabling the compound to participate in nucleophilic substitution reactions. The trimethylsilyl group enhances the compound’s stability and reactivity, facilitating its use in diverse chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related triflate esters, focusing on substituent effects, reactivity, and applications:

Key Observations

Steric Effects :

- The target compound’s 5-methyl-2-trimethylsilyl substituents create significant steric hindrance compared to simpler analogs like phenyl triflate or 2-methylphenyl triflate . This bulk may reduce reactivity in nucleophilic substitutions but enhance selectivity in cross-couplings .

- Trimethylsilyl vs. Methyl : The TMS group in the target compound and 2-(trimethylsilyl)phenyl triflate provides superior stabilization of intermediates but may complicate purification due to silicon-based byproducts.

In contrast, methoxy groups (e.g., 3-methoxyphenyl triflate ) strongly donate electrons, further slowing triflate displacement. Methyl Substitution: The 5-methyl group in the target compound introduces minor electron-donating effects but primarily contributes to steric shielding.

Reactivity in Cross-Couplings :

- Unsubstituted phenyl triflate is highly reactive but less stable, limiting its use in multi-step syntheses.

- The target compound’s steric profile may favor reactions requiring bulky ligands (e.g., Pd-catalyzed couplings with hindered substrates).

Stability and Handling :

- Triflate esters with bulky substituents (e.g., TMS, methyl) exhibit improved stability against hydrolysis compared to unsubstituted phenyl triflate .

Biological Activity

Methanesulfonic acid, trifluoro-, 5-methyl-2-(trimethylsilyl)phenyl ester, also known as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, is a compound of interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

The compound has the following chemical structure:

- Molecular Formula : C₁₃H₁₅F₃O₃SSi

- Molecular Weight : 388.35 g/mol

- Density : 1.229 g/mL at 25 °C

- Boiling Point : 70 °C at 2 mmHg

The biological activity of methanesulfonic acid esters typically involves their role as electrophiles in chemical reactions. The trifluoromethanesulfonate group is known for its ability to act as a leaving group in nucleophilic substitution reactions, which can facilitate the formation of various biologically active compounds. This property is particularly useful in drug development where it can be employed to synthesize inhibitors for specific biological targets.

Anticancer Properties

Recent studies have highlighted the potential of methanesulfonic acid esters in anticancer therapies. For instance, a study focused on PKMYT1 inhibitors demonstrated that modifications to phenolic structures significantly enhanced their potency against cancer cell lines. The introduction of a trifluoromethanesulfonate moiety improved the selectivity and efficacy of these compounds in inhibiting cancer cell proliferation (Table 1).

Table 1: Structure-Activity Relationship (SAR) of PKMYT1 Inhibitors

| Compound | R Group | IC50 (μM) | Comments |

|---|---|---|---|

| Compound 1 | H | 0.69 | Base compound |

| Compound 2 | Me | 0.011 | Enhanced potency |

| Compound 3 | Cl | 2.4 | Moderate potency |

| Compound 4 | OMe | >10 | Decreased potency |

Neuroprotective Effects

Another area of research has investigated the neuroprotective effects of methanesulfonic acid derivatives. Compounds exhibiting similar structural features have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This suggests that methanesulfonic acid esters could be developed into therapeutic agents for neurodegenerative diseases.

Study on Selective PKMYT1 Inhibition

A significant study published in July 2022 evaluated a series of compounds based on the phenolic structure modified with trifluoromethanesulfonate groups. The results indicated that these modifications led to a substantial increase in selectivity against PKMYT1 over other kinases, making them potential candidates for targeted cancer therapies .

Neuroprotective Activity Assessment

Research conducted on related compounds revealed that certain methanesulfonic acid derivatives could inhibit neuronal apoptosis induced by toxic agents like glutamate. These findings suggest that such compounds could be further explored for their potential in treating conditions like Alzheimer's disease .

Q & A

Basic: What synthetic strategies are employed to prepare Methanesulfonic acid, trifluoro-, 5-methyl-2-(trimethylsilyl)phenyl ester?

Methodological Answer:

The compound is synthesized via triflation of the corresponding phenol derivative using trifluoromethanesulfonic anhydride (TFAA) or triflyl chloride. For example:

Substrate Preparation : The phenol precursor (5-methyl-2-(trimethylsilyl)phenol) is generated through silylation of 2-hydroxy-5-methylphenol using trimethylsilyl chloride in the presence of a base like triethylamine .

Triflation Reaction : The phenol reacts with TFAA under anhydrous conditions (e.g., dichloromethane, 0°C to room temperature) to form the triflate ester. Pyridine or DMAP is often added to scavenge acidic byproducts .

Key Considerations : Moisture must be rigorously excluded to prevent hydrolysis. Reaction progress is monitored by TLC or NMR.

Basic: How is this compound characterized structurally, and what analytical challenges arise?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Molecular ion peaks confirm the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺). Fragmentation patterns validate the TMS and triflate moieties .

Challenges : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) for resolution.

Advanced: How does the trimethylsilyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The TMS group serves dual roles:

Steric Protection : Shields the adjacent triflate from nucleophilic attack, enhancing stability during storage and handling .

Directing Effects : In metal-catalyzed reactions (e.g., Suzuki-Miyaura), the TMS group can act as a transient directing group, facilitating regioselective coupling at the ortho position. For example, in Negishi couplings, the TMS may be retained or cleaved post-reaction depending on conditions .

Experimental Design Tip : Use anhydrous Pd catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres to prevent desilylation.

Advanced: What are the stability profiles of this triflate ester under varying conditions, and how do they inform experimental protocols?

Methodological Answer:

- Thermal Stability : Decomposes above 80°C, releasing triflic acid. Avoid prolonged heating in solution .

- Hydrolytic Sensitivity : Rapid hydrolysis in protic solvents (e.g., H₂O, MeOH). Storage requires anhydrous solvents (e.g., THF, DCM) and inert gas (N₂/Ar) .

- Light Sensitivity : UV exposure accelerates degradation; store in amber vials at –20°C for long-term stability .

Contradiction Note : Some protocols suggest short-term room-temperature storage, but evidence from triflate analogs indicates gradual decomposition (>5% over 72 hours) .

Advanced: How does this compound compare to other aryl triflates (e.g., phenyl triflate) in nucleophilic substitution reactions?

Methodological Answer:

- Reactivity : The electron-withdrawing triflate group enhances leaving-group ability, but the TMS substituent reduces electrophilicity compared to unsubstituted aryl triflates. For example, in SNAr reactions, the 5-methyl-2-TMS derivative reacts 3–5× slower than phenyl triflate .

- Selectivity : The steric bulk of TMS suppresses para-substitution, favoring meta-functionalization in electrophilic aromatic substitution .

Data Table :

| Property | 5-Methyl-2-TMS Phenyl Triflate | Phenyl Triflate |

|---|---|---|

| Hydrolysis Half-life | 12 h (in wet DMSO) | 2 h |

| Pd-Coupling Yield | 85–92% | 78–88% |

| Thermal Decomp. Temp | 80°C | 105°C |

Advanced: What mechanistic insights have been gained from studying its decomposition pathways?

Methodological Answer:

Decomposition occurs via two pathways:

Hydrolysis : Produces triflic acid and the phenol precursor. Kinetics follow pseudo-first-order behavior in aqueous-organic mixtures (k = 0.15 min⁻¹ in 10% H₂O/THF) .

Thermolysis : Generates sulfur trioxide and fluorinated byproducts above 80°C, detected via GC-MS .

Mitigation Strategy : Add molecular sieves or scavengers (e.g., 2,6-lutidine) to reaction mixtures to prolong stability .

Basic: What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats (triflic acid is corrosive) .

- Ventilation : Use fume hoods due to volatile decomposition products (e.g., SO₂, HF traces).

- Spill Management : Neutralize with sodium bicarbonate or calcium carbonate before disposal .

Advanced: How is computational chemistry applied to predict its reactivity in novel reactions?

Methodological Answer:

- DFT Calculations : Used to model transition states in cross-coupling reactions. For example, B3LYP/6-31G(d) predicts activation energies for Pd-mediated couplings within ±3 kcal/mol of experimental values .

- Solvent Effects : COSMO-RS simulations guide solvent selection (e.g., toluene vs. DMF) to optimize reaction rates .

Validation : Compare computed NMR shifts (GIAO method) with experimental data to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.